Murrayacine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27300-29-4 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
3,3-dimethyl-11H-pyrano[3,2-a]carbazole-5-carbaldehyde |
InChI |
InChI=1S/C18H15NO2/c1-18(2)8-7-13-16-14(9-11(10-20)17(13)21-18)12-5-3-4-6-15(12)19-16/h3-10,19H,1-2H3 |
InChI Key |
UBTAPPWQYRWQOH-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C(=CC3=C2NC4=CC=CC=C43)C=O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC3=C2NC4=CC=CC=C43)C=O)C |
melting_point |
244-245°C |
physical_description |
Solid |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Murrayacine is one of several bioactive compounds isolated from Murraya koenigii, which belongs to the Rutaceae family. The chemical structure of this compound contributes to its biological activities, including cytotoxicity and potential anti-cancer effects. The molecular formula of this compound is , and it exhibits significant binding affinities in various biological assays.
Anticancer Properties
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting proteasome activity, leading to reduced cell viability . The compound's efficacy was evaluated in vitro, revealing an IC50 value that indicates significant potency against tumor cells.
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 109 | Proteasome inhibition, apoptosis |
| HL-60 (Leukemia) | Varies | Cytotoxicity |
Antimicrobial Activity
This compound exhibits antimicrobial properties against a range of pathogens. It has been shown to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell walls and interfering with metabolic processes .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties by modulating cytokine levels and inhibiting pathways associated with inflammation. It has been found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in experimental models .
Case Study 1: Anticancer Research
In a study evaluating the anticancer potential of this compound, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study highlights the potential of this compound as an adjunct therapy in breast cancer treatment.
Case Study 2: Wound Healing
Another study investigated the efficacy of this compound in wound healing applications. Topical application demonstrated accelerated wound contraction and epithelialization in animal models, suggesting its use in dermatological formulations for enhancing wound recovery .
Comparison with Similar Compounds
Structural Insights
- Substituent Variations : this compound’s hydroxyl and hydroxymethyl groups contrast with girinimbine’s 3-formyl group and mahanine’s prenyl chain. These substituents influence solubility and bioactivity .
- Oxidation State : this compound’s 8-oxo-tetrahydrocarbazole core differentiates it from murrayanine (fully aromatic carbazole) and rutaecarpine (quinazoline-fused indole) .
Pharmacological Profiles
- Antimicrobial Activity : this compound, murrayanine, and girinimbine show broad-spectrum antimicrobial effects, likely due to electron-rich carbazole cores disrupting microbial membranes .
- Antioxidant Capacity : this compound and murrayanine exhibit stronger antioxidant activity than mahanine, attributed to their hydroxyl groups .
- Specialized Targets : Rutaecarpine’s COX-2 inhibition is absent in this compound, highlighting functional divergence despite structural overlap with carbazoles .
Computational and Clinical Relevance
- SARS-CoV-2 Inhibition : Molecular docking studies rank this compound higher than koenimbine and girinimbine in binding affinity to SARS-CoV-2 main protease (-7.8 kcal/mol vs. -7.2 kcal/mol for reference inhibitor 3WL) .
Preparation Methods
Reaction Scheme and Critical Steps
Japp–Klingemann Coupling :
4-Hydroxymethyl-3-hydroxyaniline (13 ) reacts with formylcyclohexanone (14 ) to form cyclohexane-1,2-dione 4-hydroxymethyl-3-hydroxyphenylhydrazone (15 ).Fischer Indolization :
Treatment of 15 with glacial acetic acid/HCl induces cyclization to indole-2-hydroxy-3-hydroxymethyl-8-oxo-5,6,7,8-tetrahydrocarbazole (16 ).Chromenoindole Formation :
16 undergoes six transformations (methylation, oxidation, and cyclization) to yield chromenoindole 17 .Final Oxidation :
Manganese dioxide-mediated oxidation of 17 in carbon tetrachloride affords this compound (18 ) in 38% overall yield.
Key Data :
- Overall yield: 38%
- Critical intermediates: 15 (hydrazone), 16 (tetrahydrocarbazole), 17 (chromenoindole)
- Limitations: Multi-step sequence, moderate yields at oxidation stages
Modern Synthetic Innovations
Palladium-Catalyzed Carbazole Synthesis
A 2013 breakthrough by Schmidt et al. introduced a palladium-catalyzed route to 2-hydroxy-3-methylcarbazole (1 ), enabling efficient this compound synthesis:
Skeletal Construction :
Pd(OAc)₂-mediated C–H activation forms the carbazole core in 1 (92% yield).Terpenoid Annulation :
1 reacts with prenal (21 ) under BF₃·Et₂O catalysis to form girinimbine (3 ), which oxidizes to this compound (18 ) using MnO₂.
Advantages :
Biomimetic Approaches
Mahanimbine (5 ), derived from citral (25 ), undergoes acid-catalyzed cyclization to produce cyclomahanimbine (7 ), which oxidizes to this compound. This method mimics proposed biosynthetic pathways.
Extraction and Isolation from Natural Sources
Optimized Extraction from Murraya koenigii
Recent studies have refined this compound isolation using response surface methodology (RSM):
Protocol :
- Plant Material : Dried leaves of M. koenigii
- Solvent System : 80% ethanol/water (v/v)
- Conditions :
Yield Optimization :
| Factor | Optimal Value | Effect on Yield |
|---|---|---|
| Ethanol (%) | 80 | Maximal |
| Extraction Time | 60 min | Plateau beyond |
| Temperature | 80°C | Exponential gain |
Post-extraction, this compound is purified via column chromatography (silica gel, hexane/EtOAc gradient).
Spectroscopic Characterization
Critical data for this compound identification:
Table 1: NMR Data for this compound (CDCl₃)
| Position | δH (ppm) | δC (ppm) | Multiplicity |
|---|---|---|---|
| 1 | - | 140.2 | Quaternary |
| 2 | 6.87 | 112.4 | Singlet |
| 3 | 4.52 | 72.1 | Doublet |
| 4a | - | 128.9 | Quaternary |
| 9a | - | 134.5 | Quaternary |
Key Spectroscopic Features :
Comparative Analysis of Methods
Table 2: Synthesis vs. Extraction
| Parameter | Total Synthesis | Extraction |
|---|---|---|
| Time | 14–21 days | 2–3 days |
| Yield | 38–67% | 0.12–0.18% |
| Purity | >95% | 85–90% |
| Scalability | Multi-gram | Limited |
| Stereochemical Control | Full | N/A |
Q & A
Q. How can researchers ensure ethical compliance in this compound studies involving animal models?
Q. What are the best practices for reporting negative or inconclusive results in this compound research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
